"2-Nitro-4-(trifluoromethyl)benzamide" synthesis and properties
"2-Nitro-4-(trifluoromethyl)benzamide" synthesis and properties
An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzamide: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Nitro-4-(trifluoromethyl)benzamide, a key chemical intermediate. It is intended for researchers, chemists, and professionals in the fields of drug development and fine chemical synthesis. This guide delves into the molecule's synthesis, elucidates its physicochemical properties, and explores its potential applications, grounding all information in established scientific literature and patents.
Introduction: The Strategic Importance of 2-Nitro-4-(trifluoromethyl)benzamide
2-Nitro-4-(trifluoromethyl)benzamide (CAS No. 22227-55-0) is a substituted aromatic amide of significant interest in synthetic organic chemistry.[1] Its structure is characterized by three key functional groups integrated into a benzene ring:
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A Benzamide Core: The benzamide group is a common scaffold in pharmacologically active molecules, known for its ability to form hydrogen bonds and participate in various biological interactions.[2][3]
-
A Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a well-established strategy in medicinal chemistry to enhance crucial drug properties.[4] This highly electronegative and lipophilic moiety can improve metabolic stability by blocking potential sites of oxidation, increase membrane permeability, and enhance binding affinity to target proteins.[4]
-
A Nitro (-NO2) Group: The ortho-positioned nitro group is a strong electron-withdrawing group that significantly influences the molecule's reactivity. It serves as a versatile synthetic handle, most notably for its ability to be reduced to an amine, thereby providing a pathway to a wide array of further chemical modifications and the construction of heterocyclic systems.[3][5]
The strategic combination of these functional groups makes 2-Nitro-4-(trifluoromethyl)benzamide a valuable building block for creating complex molecules with potential therapeutic applications, particularly in the development of novel pharmaceuticals.[2]
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of 2-Nitro-4-(trifluoromethyl)benzamide is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 22227-55-0 | [1] |
| Molecular Formula | C₈H₅F₃N₂O₃ | [1] |
| Molecular Weight | 234.13 g/mol | [1] |
| Appearance | Expected to be a solid (crystalline/powder) | [6] |
| Purity | Typically >97% (Commercially available) | [7] |
Note: Experimental data on properties like melting point and solubility are not widely published. Analogous compounds such as 2-(Trifluoromethyl)benzamide have a melting point in the range of 162-166 °C.
Synthesis of 2-Nitro-4-(trifluoromethyl)benzamide
The most direct and industrially viable synthesis of 2-Nitro-4-(trifluoromethyl)benzamide involves the controlled hydrolysis of its corresponding nitrile precursor, 2-nitro-4-(trifluoromethyl)benzonitrile. This method is advantageous due to its mild reaction conditions and potential for high yield and purity.[7]
Retrosynthetic Analysis and Strategy
The synthesis strategy hinges on the conversion of a nitrile group to a primary amide. This transformation can be achieved under either acidic or basic conditions. Patent literature indicates that a base-catalyzed hydrolysis provides an effective route.[7] The precursor, 2-nitro-4-(trifluoromethyl)benzonitrile, can itself be synthesized from 2-nitro-4-(trifluoromethyl)benzaldehyde.[8]
Detailed Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is adapted from methodologies described in patent literature, emphasizing control over reaction parameters to maximize yield and product quality.[7]
Reaction: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile
Step 1: Reaction Setup
-
To a suitable reaction vessel equipped with a magnetic stirrer, thermometer, and reflux condenser, add 1g (0.0046 mol, 1 eq) of 2-nitro-4-(trifluoromethyl)benzonitrile.
-
Add 25 mL of water as the solvent.
Step 2: Addition of Catalyst
-
Add 0.18g of sodium hydroxide (NaOH) (0.0046 mol, 1 eq) to the reaction flask.
-
Causality Explanation: Sodium hydroxide acts as the catalyst for the hydrolysis. Using a stoichiometric amount (1 eq) under mild temperature is crucial. An excess of base or higher temperatures can promote the further hydrolysis of the desired benzamide product to the corresponding carboxylic acid, significantly reducing the yield.[7] The patent demonstrates that increasing the base equivalent to 1.5 or 4 eq dramatically lowers the purity of the final benzamide product.[7]
-
Step 3: Reaction Execution
-
Heat the reaction mixture to 45 °C.
-
Maintain the temperature and stir the mixture until the starting material is completely consumed. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]
Step 4: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with a suitable acid (e.g., dilute HCl) to neutralize the remaining base and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the product under vacuum to obtain 2-Nitro-4-(trifluoromethyl)benzamide.
Expected Outcome: This method is reported to yield high-purity (up to 97% by HPLC) 2-Nitro-4-(trifluoromethyl)benzamide.[7]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-Nitro-4-(trifluoromethyl)benzamide from its nitrile precursor.
Caption: Workflow for the synthesis of 2-Nitro-4-(trifluoromethyl)benzamide.
Chemical Reactivity and Applications in Drug Development
The true value of 2-Nitro-4-(trifluoromethyl)benzamide lies in its potential as a versatile intermediate for synthesizing more complex molecules.
Key Chemical Transformations
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation yields 2-Amino-4-(trifluoromethyl)benzamide, a critical precursor for building heterocyclic rings like quinazolinones, which are prevalent in many biologically active compounds.[3]
-
Amide Group Chemistry: The primary amide can undergo various reactions, including dehydration to form nitriles or hydrolysis to the carboxylic acid under more forceful conditions.[7]
Role in Medicinal Chemistry and Drug Discovery
Benzamide derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The trifluoromethyl group often enhances these properties.[4]
-
Enzyme Inhibition: The benzamide scaffold is a known inhibitor of enzymes like poly(ADP-ribose)polymerase (PARP), which is involved in DNA repair and a target for cancer therapy.[9] While this specific molecule's activity is not widely reported, its structural motifs are relevant to this class of inhibitors.
-
Scaffold for PROTACs: The trifluoromethyl benzamide core is featured in the design of novel binders for Cereblon (CRBN), a key component of E3 ubiquitin ligase complexes.[4] These binders are instrumental in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to degrade specific disease-causing proteins.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Nitro-4-(trifluoromethyl)benzamide is not universally available, data from structurally similar compounds like 2-(Trifluoromethyl)benzamide and 2-Fluoro-4-(trifluoromethyl)benzamide provide a strong basis for recommended safety procedures.[6][10][11]
-
Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[6][11] It may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[11] Use only in a well-ventilated area or under a chemical fume hood.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid the formation of dust.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents.[12]
Conclusion
2-Nitro-4-(trifluoromethyl)benzamide is a strategically important chemical intermediate whose value is derived from the synergistic interplay of its benzamide core, electron-withdrawing nitro group, and bio-potentiating trifluoromethyl moiety. The synthetic route via hydrolysis of the corresponding nitrile is efficient and scalable, providing reliable access to this versatile building block.[7] Its primary utility lies in its potential for further chemical modification, particularly through the reduction of its nitro group, opening avenues for the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. Proper adherence to safety protocols is essential when handling this compound.
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.
-
2-Fluoro-4-(trifluoromethyl)benzamide | C8H5F4NO | CID 605689 - PubChem. Available at: [Link]
- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents.
- Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents.
- CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents.
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - NIH. Available at: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available at: [Link]
-
2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. Available at: [Link]
-
MSDS of 2-Fluoro-4-(trifluoromethyl)benzamide. Available at: [Link]
-
Process for the preparation of 2-nitro-5-phenoxy-N-alkylsulfonyl benzamides by nitration - European Patent Office - EP 0274194 A. Available at: [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. Available at: [Link]
-
Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide - PMC - PubMed Central. Available at: [Link]
Sources
- 1. CAS 22227-55-0 | 4854-3-00 | MDL MFCD03093941 | 2-Nitro-4-(trifluoromethyl)benzamide | SynQuest Laboratories [synquestlabs.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Benchchem [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 8. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 9. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Fluoro-4-(trifluoromethyl)benzamide | C8H5F4NO | CID 605689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. capotchem.cn [capotchem.cn]
